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Compound of Interest

Compound Name: 2-Hydroxyethyl formate

CAS No.: 628-35-3

Cat. No.: B1216225

Get Quote

An In-Depth Technical Guide to 2-Hydroxyethyl formate: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-hydroxyethyl formate (CAS No.

628-35-3), a bifunctional organic compound of significant interest to researchers, scientists,

and professionals in drug development. The document delineates its chemical identity,

physicochemical properties, and key synthetic methodologies, including classical esterification

and advanced approaches. A core focus is placed on its chemical reactivity, exploring

mechanistic pathways such as hydrolysis and transesterification that underpin its utility as a

versatile synthetic intermediate. Applications as a specialized solvent and a precursor in the

synthesis of complex molecules are discussed. Furthermore, this guide presents a detailed

analytical profile, including spectroscopic signatures (NMR, IR, MS), and outlines robust

protocols for its synthesis, purification, and safe handling. This document is intended to serve

as an authoritative resource for laboratory and industrial applications of 2-hydroxyethyl
formate.
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The precise identification of a chemical entity is foundational to scientific communication and

safety. The compound is systematically named by the International Union of Pure and Applied

Chemistry (IUPAC) as 2-hydroxyethyl formate. This name explicitly describes the molecular

structure: a formate ester group (-OCHO) attached to a 2-hydroxyethyl moiety (-CH₂CH₂OH).

Due to its common parent compounds, formic acid and ethylene glycol, it is widely known by

several synonyms. The most prevalent of these are ethylene glycol monoformate and 1,2-

ethanediol monoformate, which highlight that only one of the diol's hydroxyl groups is esterified.

Chemical Structure: The molecule's structure features both a primary alcohol and an ester

functional group, making it a valuable bifunctional building block in organic synthesis.

Caption: Chemical structure of 2-hydroxyethyl formate.

Physicochemical Properties
Understanding the physicochemical properties of 2-hydroxyethyl formate is critical for its

application in experimental design, process scale-up, and ensuring safe handling. It is a

colorless liquid with a mild, pleasant odor. Its bifunctionality—the polar hydroxyl group and the

ester moiety—governs its solubility and reactivity profile.
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Property Value Source(s)

CAS Number 628-35-3

Molecular Formula C₃H₆O₃

Molecular Weight 90.08 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 175-180 °C at 760 mmHg

Density ~1.136 - 1.184 g/cm³ at 20 °C

Flash Point ~77.8 °C

IUPAC Name 2-hydroxyethyl formate

Common Synonyms
Ethylene glycol monoformate,

Glycol monoformate

InChI Key
UKQJDWBNQNAJHB-

UHFFFAOYSA-N

SMILES C(COC=O)O

Synthesis and Manufacturing Principles
The primary industrial and laboratory synthesis of 2-hydroxyethyl formate is achieved through

the direct esterification of ethylene glycol with formic acid. This equilibrium-driven reaction

necessitates strategic choices to maximize yield.

Classical Fischer Esterification
The most common synthetic route is the Fischer esterification, which involves reacting ethylene

glycol with formic acid, typically in the presence of an acid catalyst. The causality behind using

a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of

formic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more

susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.
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Caption: Workflow for the synthesis of 2-hydroxyethyl formate.

To drive the reaction toward the product, Le Châtelier's principle is exploited. This is

accomplished either by using an excess of one reactant (typically the less expensive ethylene

glycol) or, more effectively, by the continuous removal of water as it is formed.

Experimental Protocol: Laboratory Scale Synthesis The following protocol is a representative,

self-validating system for the synthesis and purification of 2-hydroxyethyl formate.

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating

mantle, and a Dean-Stark apparatus fitted with a reflux condenser.

Charging Reactants: To the flask, add ethylene glycol (2.0 molar equivalents) and formic acid

(1.0 molar equivalent). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

Causality: Using excess ethylene glycol helps shift the equilibrium towards the mono-ester

and minimizes the formation of the di-ester by-product.

Reaction: Heat the mixture to reflux. Water will begin to azeotropically separate and collect in

the Dean-Stark trap. Monitor the reaction progress by observing the volume of water

collected. The reaction is typically complete when the theoretical amount of water has been

separated.
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Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a

suitable organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium

bicarbonate solution to neutralize the acid catalyst, followed by brine. Trustworthiness: The

neutralization step is critical to prevent product decomposition during distillation.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

the solvent under reduced pressure. The crude product is then purified by vacuum distillation

to yield pure 2-hydroxyethyl formate.

Chemical Reactivity and Mechanistic Pathways
The dual functionality of 2-hydroxyethyl formate dictates its reactivity. It can act as a

nucleophile (via the hydroxyl group) or an electrophile (at the ester carbonyl carbon).

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester

can hydrolyze back to ethylene glycol and formic acid. This reaction is a key consideration

for its storage and use in aqueous environments.

Transesterification: The hydroxyl group can react with other esters, or the formate group can

be displaced by other alcohols in a transesterification reaction, making it a useful

intermediate for creating more complex esters.

Formylation: 2-Hydroxyethyl formate can serve as a formylating agent, transferring a

formyl group (HCO) to other molecules, such as amines. This reactivity is valuable in the

synthesis of pharmaceutical intermediates.

Applications in Research and Drug Development
The unique properties of 2-hydroxyethyl formate make it a valuable compound in several

scientific and industrial contexts.

Solvent: Its ability to dissolve a range of organic compounds, coupled with its relatively high

boiling point and low toxicity, makes it a useful solvent for certain organic reactions.

Synthetic Intermediate: This is its primary application. It serves as a precursor in the

synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional

nature allows it to be incorporated into polymer chains or used to introduce a protected
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hydroxyl group into a molecule. For instance, its use has been documented in the synthesis

of benzochromene derivatives, which are heterocyclic scaffolds of interest in medicinal

chemistry.

Environmentally Benign Reagent: It is noted for being biodegradable and having low toxicity,

positioning it as an environmentally friendlier alternative in some chemical processes.

While some related compounds like 2-hydroxyethyl starch have been explored for drug delivery

applications, 2-hydroxyethyl formate itself is primarily used as a building block in the

synthesis of active pharmaceutical ingredients rather than in their formulation.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-
hydroxyethyl formate.

Spectroscopic Profile
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show four

distinct signals: a singlet for the formate proton (~8.0 ppm), a triplet for the methylene group

adjacent to the ester oxygen (~4.2 ppm), a triplet for the methylene group adjacent to the

hydroxyl group (~3.7 ppm), and a broad singlet for the hydroxyl proton, whose chemical shift

is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display three signals:

a peak for the carbonyl carbon of the formate group (~161 ppm), and two peaks for the

methylene carbons (~65 ppm and ~60 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups. Expected characteristic absorption peaks include:

A strong, broad peak for the O-H stretch of the alcohol group (~3400 cm⁻¹).

A strong, sharp peak for the C=O stretch of the ester carbonyl (~1720 cm⁻¹).

C-H stretching peaks just below 3000 cm⁻¹.

Strong C-O stretching peaks in the fingerprint region (~1200-1000 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular

ion peak (M⁺) at m/z = 90. Common fragmentation patterns would involve the loss of the

formate group or cleavage of the ethyl chain.

Chromatographic Analysis Protocol
Gas chromatography (GC) is an effective method for assessing the purity of 2-hydroxyethyl
formate and for monitoring reaction progress.

System: A GC system equipped with a Flame Ionization Detector (FID).

Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is

recommended. Causality: A polar stationary phase provides better peak shape and

resolution for this polar analyte.

Injector and Detector Temperature: Set to 250 °C.

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

Sample Preparation: Dilute the sample in a suitable solvent like methanol or

dichloromethane.

Validation: The retention time should be confirmed against a pure, verified standard. Purity is

determined by the area percentage of the main peak.

Safety, Handling, and Toxicology
While 2-hydroxyethyl formate exhibits relatively low toxicity, adherence to proper safety

protocols is mandatory.

GHS Classification: Based on available data, the compound is classified as causing serious

eye irritation (H319).

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-

resistant gloves (e.g., nitrile), and a lab coat.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion
2-Hydroxyethyl formate is a versatile and valuable chemical for researchers and drug

development professionals. Its unique bifunctional structure, combining both an alcohol and an

ester, makes it an important intermediate in organic synthesis. A thorough understanding of its

properties, synthetic routes, reactivity, and analytical profile, as outlined in this guide, is

essential for its effective and safe utilization in both laboratory and industrial settings. Its

favorable environmental profile further enhances its appeal as a component in modern,

sustainable chemical processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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